3-(4-fluorophenyl)-N-(4-(6-(pyrrolidin-1-yl)pyridazin-3-yl)phenyl)-1H-pyrazole-5-carboxamide
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Overview
Description
3-(4-fluorophenyl)-N-(4-(6-(pyrrolidin-1-yl)pyridazin-3-yl)phenyl)-1H-pyrazole-5-carboxamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a pyrazole core, which is a five-membered ring containing two nitrogen atoms, and is substituted with fluorophenyl, pyridazinyl, and pyrrolidinyl groups. These substituents contribute to the compound’s distinct chemical properties and potential biological activities.
Preparation Methods
The synthesis of 3-(4-fluorophenyl)-N-(4-(6-(pyrrolidin-1-yl)pyridazin-3-yl)phenyl)-1H-pyrazole-5-carboxamide typically involves multi-step organic reactions. The synthetic route may include the following steps:
Formation of the pyrazole core: This can be achieved through the cyclization of appropriate hydrazine derivatives with 1,3-dicarbonyl compounds.
Introduction of the fluorophenyl group: This step may involve the use of fluorobenzene derivatives in a substitution reaction.
Attachment of the pyridazinyl group: This can be done through a coupling reaction using pyridazine derivatives.
Incorporation of the pyrrolidinyl group: This step may involve the use of pyrrolidine in a nucleophilic substitution reaction.
Industrial production methods for this compound would likely involve optimization of these synthetic steps to ensure high yield and purity, as well as scalability for large-scale production.
Chemical Reactions Analysis
3-(4-fluorophenyl)-N-(4-(6-(pyrrolidin-1-yl)pyridazin-3-yl)phenyl)-1H-pyrazole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups, such as reducing nitro groups to amines.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the substituents and reaction conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
3-(4-fluorophenyl)-N-(4-(6-(pyrrolidin-1-yl)pyridazin-3-yl)phenyl)-1H-pyrazole-5-carboxamide has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and neurological disorders.
Industry: The compound may be used in the development of new materials or as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of 3-(4-fluorophenyl)-N-(4-(6-(pyrrolidin-1-yl)pyridazin-3-yl)phenyl)-1H-pyrazole-5-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
When compared to similar compounds, 3-(4-fluorophenyl)-N-(4-(6-(pyrrolidin-1-yl)pyridazin-3-yl)phenyl)-1H-pyrazole-5-carboxamide stands out due to its unique combination of substituents and the resulting chemical properties. Similar compounds may include other pyrazole derivatives with different substituents, such as:
- 3-(4-chlorophenyl)-N-(4-(6-(pyrrolidin-1-yl)pyridazin-3-yl)phenyl)-1H-pyrazole-5-carboxamide
- 3-(4-methylphenyl)-N-(4-(6-(pyrrolidin-1-yl)pyridazin-3-yl)phenyl)-1H-pyrazole-5-carboxamide
Properties
Molecular Formula |
C24H21FN6O |
---|---|
Molecular Weight |
428.5 g/mol |
IUPAC Name |
3-(4-fluorophenyl)-N-[4-(6-pyrrolidin-1-ylpyridazin-3-yl)phenyl]-1H-pyrazole-5-carboxamide |
InChI |
InChI=1S/C24H21FN6O/c25-18-7-3-17(4-8-18)21-15-22(29-28-21)24(32)26-19-9-5-16(6-10-19)20-11-12-23(30-27-20)31-13-1-2-14-31/h3-12,15H,1-2,13-14H2,(H,26,32)(H,28,29) |
InChI Key |
NYBLEHGVPBNCOR-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(C1)C2=NN=C(C=C2)C3=CC=C(C=C3)NC(=O)C4=CC(=NN4)C5=CC=C(C=C5)F |
Origin of Product |
United States |
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